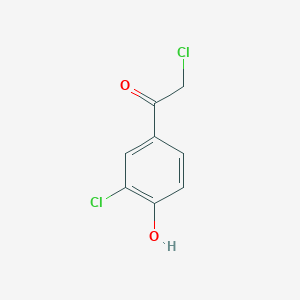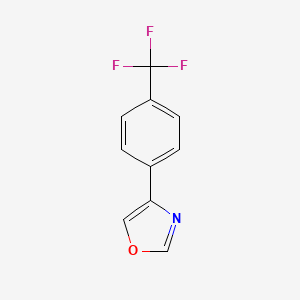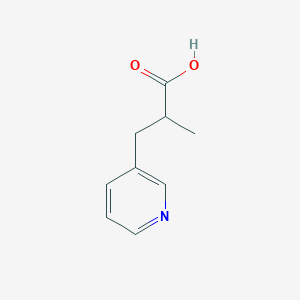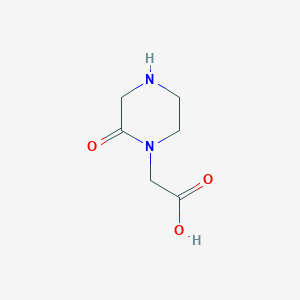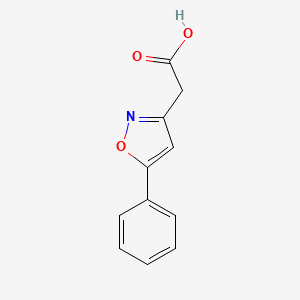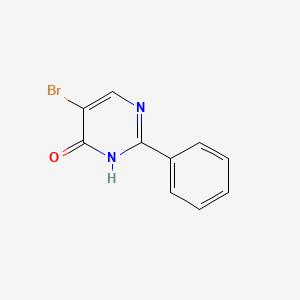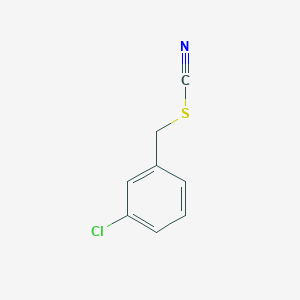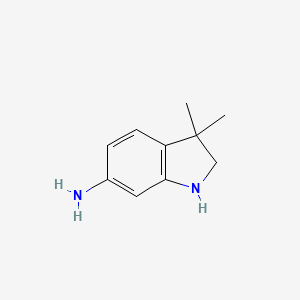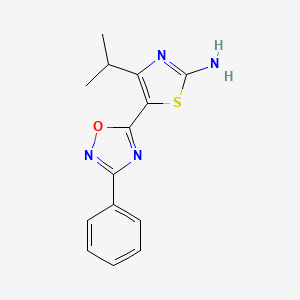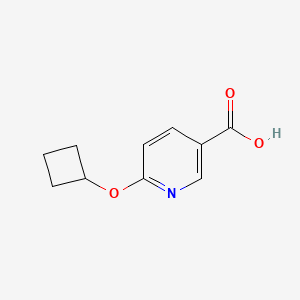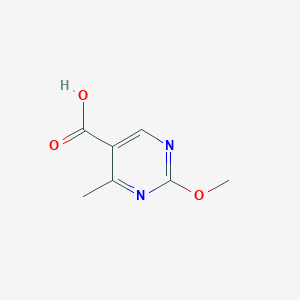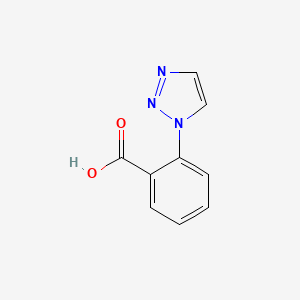
3-ヨード-5-(トリフルオロメチル)ピリジン
概要
説明
3-Iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It features a pyridine ring substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties and reactivity.
科学的研究の応用
3-Iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated molecules.
作用機序
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridines have applications in the agrochemical industry, suggesting they may have effects on pest organisms .
生化学分析
Biochemical Properties
3-Iodo-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and iodine atom contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, 3-Iodo-5-(trifluoromethyl)pyridine can form hydrogen bonds and halogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-Iodo-5-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, apoptosis, and differentiation . Moreover, 3-Iodo-5-(trifluoromethyl)pyridine has been reported to impact gene expression by binding to transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, 3-Iodo-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound can bind to the active sites of enzymes, blocking substrate access and preventing catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, 3-Iodo-5-(trifluoromethyl)pyridine can induce conformational changes in proteins, affecting their stability and function . The compound’s ability to form halogen bonds with biomolecules also plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-(trifluoromethyl)pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to 3-Iodo-5-(trifluoromethyl)pyridine can lead to cumulative effects on cellular function, including changes in cell viability, proliferation rates, and metabolic activity . These temporal effects are crucial for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of 3-Iodo-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential . At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant physiological changes. Understanding the dosage effects is essential for determining the safe and effective use of 3-Iodo-5-(trifluoromethyl)pyridine in preclinical and clinical studies.
Metabolic Pathways
3-Iodo-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, 3-Iodo-5-(trifluoromethyl)pyridine can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 3-Iodo-5-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 3-Iodo-5-(trifluoromethyl)pyridine within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 3-Iodo-5-(trifluoromethyl)pyridine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the iodination of 5-(trifluoromethyl)pyridine. The process can be summarized as follows:
Starting Material: 5-(trifluoromethyl)pyridine.
Reagent: Iodine (I2) or an iodine source such as N-iodosuccinimide (NIS).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of 3-Iodo-5-(trifluoromethyl)pyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.
化学反応の分析
Types of Reactions
3-Iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions, although these reactions are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO), and elevated temperatures.
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).
Major Products
Substitution Reactions: Products include 3-substituted-5-(trifluoromethyl)pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
類似化合物との比較
Similar Compounds
3-Iodo-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a bromine atom instead of an iodine atom.
3-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
3-Iodo-5-(trifluoromethyl)pyridine is unique due to the combination of the highly electronegative trifluoromethyl group and the large, polarizable iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and unique interactions in biological systems.
特性
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVVTJSZBKCGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



